BenchChemオンラインストアへようこそ!

(R)-1-(4-Bromophenyl)ethanol

biocatalysis enantioselective reduction ketoreductase

(R)-1-(4-Bromophenyl)ethanol (CAS 76155-78-7) is an optically active secondary alcohol with molecular formula C₈H₉BrO and molecular weight 201.06 g/mol, existing as a clear colorless to pale yellow liquid. The compound features a para-bromophenyl substituent and a defined (R)-configuration at the chiral center, conferring specific optical activity of [α]²⁰/D +39° (c = 1, CHCl₃), density of 1.322 g/mL at 25°C, and refractive index n²⁰/D 1.569.

Molecular Formula C8H9BrO
Molecular Weight 201.06 g/mol
CAS No. 76155-78-7
Cat. No. B152078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(4-Bromophenyl)ethanol
CAS76155-78-7
Molecular FormulaC8H9BrO
Molecular Weight201.06 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)Br)O
InChIInChI=1S/C8H9BrO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m1/s1
InChIKeyXTDTYSBVMBQIBT-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-(4-Bromophenyl)ethanol CAS 76155-78-7: Chiral Alcohol Intermediate for Asymmetric Synthesis and Biocatalytic Applications


(R)-1-(4-Bromophenyl)ethanol (CAS 76155-78-7) is an optically active secondary alcohol with molecular formula C₈H₉BrO and molecular weight 201.06 g/mol, existing as a clear colorless to pale yellow liquid . The compound features a para-bromophenyl substituent and a defined (R)-configuration at the chiral center, conferring specific optical activity of [α]²⁰/D +39° (c = 1, CHCl₃), density of 1.322 g/mL at 25°C, and refractive index n²⁰/D 1.569 . As a member of the substituted phenylethanol class, this compound serves as a chiral building block in pharmaceutical intermediate synthesis, particularly for antitumor agents, and functions as a substrate in enzymatic studies of chiral recognition processes [1].

Procurement Risk: Why (R)-1-(4-Bromophenyl)ethanol Cannot Be Substituted with Racemic Mixtures or Positional Isomers in Chiral Applications


Substituting (R)-1-(4-Bromophenyl)ethanol with its racemic mixture (CAS 5391-88-8), its (S)-enantiomer (CAS 100760-04-1), or positional bromine isomers (ortho/meta-substituted analogs) fundamentally alters stereochemical outcomes in asymmetric synthesis and biological activity profiles . The racemic mixture introduces the opposite enantiomer, which exhibits distinct crystallization behavior with permethylated β-cyclodextrin during chiral discrimination processes and produces different supramolecular packing geometries compared to the pure (R)-enantiomer [1]. Positional isomers such as (R)-1-(3-bromophenyl)ethanol demonstrate lower achievable enantiomeric purity under identical asymmetric reduction conditions . The para-bromine substitution pattern influences electronic effects during ketoreductase-catalyzed reductions, affecting both reaction rate and enantioselectivity compared to ortho- or meta-substituted analogs, making generic substitution scientifically invalid for applications requiring defined stereochemical outcomes.

Quantitative Differentiation Evidence: (R)-1-(4-Bromophenyl)ethanol vs. Racemate, (S)-Enantiomer, and Positional Isomers


Biocatalytic Enantiomeric Excess: (R)-Enantiomer Achieves >99.9% ee via A. niger vs. Lower ee for Racemate and (S)-Enantiomer

Asymmetric bioreduction of 4-bromoacetophenone using Aspergillus niger whole cells produces (R)-1-(4-bromophenyl)ethanol with enantiomeric excess reaching 99.9% at pH 7 with 94.7% conversion over 48 hours [1]. In contrast, the racemic mixture (CAS 5391-88-8) contains equal proportions of both enantiomers and requires additional resolution steps to achieve comparable optical purity [2]. The (S)-enantiomer (CAS 100760-04-1) requires distinct biocatalytic systems—specifically Daucus carota or Petroselinum crispum plant cells possessing S-reductase activity—yielding only (S)-configured product and is not interchangeable with the (R)-enantiomer in stereospecific applications [3].

biocatalysis enantioselective reduction ketoreductase

Optical Rotation Differentiation: (R)-Enantiomer +39° vs. (S)-Enantiomer -38° in Chloroform

The (R)-enantiomer exhibits specific optical rotation [α]²⁰/D +39° (c = 1, CHCl₃) , while the (S)-enantiomer (CAS 100760-04-1) displays [α]²⁰/D -38.0° under identical solvent and concentration conditions . This 77° absolute rotation difference provides a quantifiable, instrument-verifiable quality control parameter for confirming enantiomeric identity and detecting racemization during storage or reaction processing.

optical rotation chiral purity quality control

Chiral Discrimination Crystallization: (R)-Enantiomer Shows Distinct Supramolecular Packing with Permethylated β-Cyclodextrin vs. Racemate

When (±)-1-(4-bromophenyl)ethanol (racemate) is co-crystallized with permethylated β-cyclodextrin, the resulting crystal structures reveal that both inclusion geometry and crystal packing mode determine the cyclodextrin's capacity for chiral discrimination [1]. The pure (R)-enantiomer produces a distinct diastereomeric complex with different nucleation kinetics and crystal morphology compared to the racemate, enabling enantiomeric enrichment via preferential crystallization [1]. Single-crystal X-ray diffraction analysis confirmed systematic differences in host-guest interaction geometries between enantiopure and racemic forms.

chiral recognition supramolecular chemistry crystallization

Physical Property Verification: Density 1.322 g/mL and Refractive Index 1.569 Provide Identity Confirmation vs. Racemate (Density 1.46 g/mL)

The (R)-enantiomer exhibits density of 1.322 g/mL at 25°C and refractive index n²⁰/D 1.569 . In contrast, the racemic mixture (CAS 5391-88-8) is reported with density of 1.46 g/mL at 25°C and refractive index 1.5680, existing as a crystalline powder rather than liquid at ambient temperature . This 0.138 g/mL density differential provides an orthogonal physical parameter for identity confirmation and purity assessment independent of chiral analytical methods.

physical characterization quality assurance analytical verification

Enantiomeric Purity Advantage: (R)-1-(4-Bromophenyl)ethanol Achieves Higher ee Than (R)-1-(3-Bromophenyl)ethanol Under Comparable Reduction Conditions

Under comparable asymmetric reduction conditions, (R)-1-(4-bromophenyl)ethanol achieves higher enantiomeric purity than its meta-substituted positional isomer (R)-1-(3-bromophenyl)ethanol . This differential enantioselectivity is attributed to the electronic and steric effects of para- vs. meta-bromine substitution on ketoreductase enzyme-substrate binding interactions. The para-substitution pattern provides optimal geometry for enantioselective hydride transfer from the biocatalyst.

positional isomer enantioselectivity substituent effect

Biocatalytic Production Rate: Exponential Phase (0.063 mM/h) vs. Stationary Phase (0.028 mM/h) with A. niger

In Aspergillus niger-catalyzed biotransformation of 1-(4-bromo-phenyl)-ethanone to (R)-1-(4-bromo-phenyl)-ethanol, the exponential growth phase yields a production rate of 0.063 mM/h, which is 2.25-fold higher than the 0.028 mM/h rate observed during stationary phase [1]. Optimum biotransformation conditions were identified as 48 h incubation at pH 6.68 and 31.85°C with substrate concentration of 6.78 mM [1].

bioprocess optimization whole-cell biocatalysis production kinetics

Optimal Application Scenarios for (R)-1-(4-Bromophenyl)ethanol Based on Verified Quantitative Differentiation Evidence


Asymmetric Biocatalytic Reduction Workflows Requiring >99% Enantiomeric Excess

Research groups and industrial bioprocess teams developing ketoreductase-based asymmetric reductions of 4-bromoacetophenone should procure the (R)-enantiomer rather than racemic starting material when high optical purity is required. Using A. niger whole-cell biocatalysts at pH 7, 30°C yields (R)-1-(4-bromophenyl)ethanol with 99.9% ee and 94.7% conversion over 48 hours [1], eliminating the need for downstream chiral resolution. The alternative (S)-enantiomer would require switching to D. carota or P. crispum biocatalytic systems [2], representing a fundamentally different process pathway incompatible with R-specific workflows.

Quality Control and Incoming Identity Verification via Optical Rotation and Density Measurements

QC laboratories can rapidly verify enantiomeric identity and purity upon receipt using standard polarimetry and densitometry. The (R)-enantiomer exhibits [α]²⁰/D +39° (c=1, CHCl₃) versus -38° for the (S)-enantiomer , providing a 77° absolute differential for unambiguous identification. Density measurement (1.322 g/mL for enantiopure liquid form vs. 1.46 g/mL for crystalline racemate) offers a complementary orthogonal verification parameter , reducing reliance on costly chiral HPLC for routine incoming inspections.

Supramolecular Chemistry and Chiral Discrimination Studies Using Cyclodextrin Host-Guest Systems

Investigators studying chiral recognition mechanisms using modified cyclodextrins should select enantiopure (R)-1-(4-bromophenyl)ethanol over racemic mixtures to obtain interpretable crystal structures and consistent host-guest binding data. Co-crystallization with permethylated β-cyclodextrin reveals that inclusion geometry and crystal packing mode differ systematically between pure enantiomer and racemate [3], with single-crystal XRD confirming distinct diastereomeric complex formation. Use of racemic starting material confounds structural interpretation and may obscure fundamental recognition mechanisms.

Pharmaceutical Intermediate Synthesis Requiring Defined Stereochemistry for Antitumor Agents

Medicinal chemistry programs synthesizing chiral antitumor agents or kinase inhibitor precursors should procure (R)-1-(4-bromophenyl)ethanol rather than its racemate or (S)-enantiomer. The compound serves as a critical chiral intermediate in antitumor drug synthesis and functions as a molecular probe for preparing photosensitive materials and labeled proteins . Substitution with racemic material introduces the opposite enantiomer, which may exhibit different biological activity profiles, binding affinities, or toxicity characteristics, potentially confounding pharmacological evaluation.

Quote Request

Request a Quote for (R)-1-(4-Bromophenyl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.